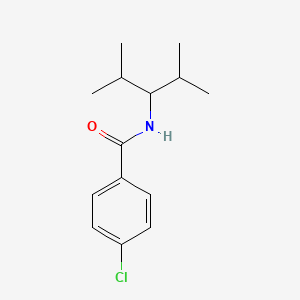
N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide, also known as CBPAH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CBPAH belongs to the class of hydrazones and has been shown to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of enzymes such as topoisomerase and thymidylate synthase, which are involved in DNA replication and cell division. This compound may also inhibit the production of reactive oxygen species, which are involved in various pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappa B (NF-κB).
实验室实验的优点和局限性
N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to exhibit a broad spectrum of biological activity, making it a useful tool for studying various disease conditions. However, this compound has some limitations for laboratory experiments. It is relatively unstable and can degrade over time, which may affect its biological activity. This compound also has limited solubility in aqueous solutions, which may limit its use in certain experimental conditions.
未来方向
N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases. Future research should focus on optimizing the synthesis method of this compound to improve its stability and solubility. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, the toxicity and pharmacokinetics of this compound should be evaluated to determine its safety and efficacy in vivo. Overall, this compound has the potential to be a valuable tool for developing novel therapeutic agents for various diseases.
合成方法
N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide can be synthesized by the reaction of 2-chlorobenzaldehyde with 5-oxo-4,5-dihydro-1H-pyrazole-3-carbohydrazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive option for further research.
科学研究应用
N'-(2-chlorobenzylidene)-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-10-4-2-1-3-8(10)7-14-16-11(18)5-9-6-12(19)17-15-9/h1-4,7H,5-6H2,(H,16,18)(H,17,19)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGJEXQDMYODY-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)CC(=O)NN=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NNC1=O)CC(=O)N/N=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850474.png)
![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)


![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)

![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)



